molecular formula C13H16O4 B141674 3-(Cyclopentyloxy)-4-methoxybenzoic acid CAS No. 144036-17-9

3-(Cyclopentyloxy)-4-methoxybenzoic acid

Cat. No. B141674
M. Wt: 236.26 g/mol
InChI Key: RVADCQWIQKYXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)-4-methoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring conjugated to a carboxylic acid. This particular compound features additional functional groups, including a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position of the benzene ring.

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids, has been reported in the literature. These compounds were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase, showing varying patterns of inhibition . Although the exact synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid is not detailed in the provided papers, similar synthetic routes may be applicable, involving the introduction of substituents to the benzoic acid core structure.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be significantly altered upon binding to enzymes, as observed in the crystal structures of 4-methoxybenzoate bound forms of cytochrome P450 enzymes . These structural changes, including the switch from an open to a closed conformation, are crucial for the enzyme's activity and selectivity. The presence of substituents such as methoxy groups can influence the binding and activity of these compounds within biological systems.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase through the formation of a ligand-protein disulfide bond, which can be reversed with reducing agents . This suggests that 3-(Cyclopentyloxy)-4-methoxybenzoic acid could potentially undergo similar reactions involving its functional groups, affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups. For example, the solubility of compounds can be modified through the formation of co-crystals with other organic acids, as demonstrated by the co-crystallization of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids . Although the specific properties of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are not discussed, it can be inferred that its solubility and other physical properties may be tailored through similar co-crystallization techniques.

Scientific Research Applications

  • Inorganics and Biologically Active Compounds

    • Application: Semicarbazones and their transition metal complexes have been investigated as biologically active compounds . A novel Co (III) complex cation with a pyridoxal-isothiosemicarbazone (PLITSC) ligand, [Co (PLITSC-2H) (NH 3) 3] +, was synthesized and characterized .
    • Method: The structure of the complex was elucidated by the elemental analysis and spectroscopic techniques (IR and UV–VIS). Hirshfeld surface analysis was applied for the investigation of intermolecular interactions governing crystal structure .
    • Results: The antibacterial activity of the complex towards E. coli and B. subtilis was determined and qualified as moderate compared to Streptomycin .
  • Ursolic Acid and Its Derivatives

    • Application: Ursolic acid (UA, 3 β-hydroxy-urs-12-en-28-oic acid), a pentacyclic triterpenoid, possesses important biological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant and antibacterial effects .
    • Method: The chemistry of UA has been studied extensively, with modifications mostly having been made at positions C-3 (hydroxyl), C12-C13 (double bonds) and C-28 (carboxylic acid), leading to several UA derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability and water solubility .
    • Results: The biological potency and clinical trials of UA and its derivatives as potential therapeutic agents, with a focus on addressing non-communicable diseases, have been reviewed .
  • Cyclopentylacetic Acid

    • Application: Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids .
    • Method: The method of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained from the use of this compound are not available in the source .
  • Cyclopentylacetic Acid

    • Application: Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids .
    • Method: The method of application or experimental procedures are not provided in the source .
    • Results: The results or outcomes obtained from the use of this compound are not available in the source .

Safety And Hazards

The safety data sheet for a related compound, 3-Cyclopentyloxy-4-methoxybenzyl alcohol, suggests that it should be handled with care. It recommends avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

A related compound, GEBR-7b, has been studied for its inhibitory activity against the enzyme phosphodiesterase 4D (PDE4D). This enzyme is a target for the treatment of various diseases, including respiratory disorders and neurodegenerative diseases . Therefore, 3-(Cyclopentyloxy)-4-methoxybenzoic acid and related compounds may have potential for future drug development.

properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADCQWIQKYXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381386
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-4-methoxybenzoic acid

CAS RN

144036-17-9
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144036-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred saturated aqueous solution of potassium permanganate (100 mL) is treated with 3-cyclopentyloxy-4-methoxybenzaldehyde (7.4 g; that is prepared as described hereinbefore in Reference Example 1) and sodium carbonate (3.4 g) and the mixture is stirred at 50° C. for 1 hour, and then cooled to room temperature. The reaction mixture is acidified by treatment with concentrated hydrochloric acid and then it is treated with aqueous sodium bisulfite solution until a colorless solution is obtained. The reaction mixture is extracted with dichloromethane (2×100 mL) and the organic extracts are dried over magnesium sulfate and concentrated. The resulting residue is recrystallized from diethyl ether, to give 3-cyclopentyloxy-4-methoxybenzoic acid (4.78 g) in the form of white crystals. [NMR(CDCl3): 1.7(s,2H),1.8-2.2 (m,6H),3.95(s,3H),4.85(s,1H),6.9(bs,1H)7.6(bs,1H), 7.8(s,1H),9.8(s,1H); Elemental analysis: C,65.6; H,6.8%; Calculated: C,66.1; H,6.8%].
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (66 g) and sulfamic acid (39.6 g) in glacial acetic acid (500 mL) is treated dropwise during 1 hour with a solution of sodium chlorite (35 g) in water (150 mL). The mixture is stirred at 20° C. during 1 hour and then it is treated with water (500 mL) dropwise during 30 minutes. The resulting solid is filtered, washed with water and dried, to give 3-cyclopentyloxy-4-methoxybenzoic acid (60.9 g) in the form of white crystals [Elemental analysis: C,65.8; H,6.7%; calculated: C,66.1; H,6.8%].
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of tetrabutylammonium bromide (111.68 g, 0.336 moles) in water (400 ml) was added under stirring to a solution of potassium permanganate (53.1 g, 0.336 moles) in water (1 l). The obtained solid was separated by filtration, washed with water and dissolved in 500 ml of pyridine. This solution was dropped into one of crude 3-cyclopentyloxy-4-methoxy benzaldehyde (obtained as described in J. Med. Chem., 1995, 38, page 4851) (74 g, 0.336 moles) in pyridine (200 ml), under stirring in water/ice. At the end 3 l of ice were added and it was acidified by dropping 850 ml of 12N HCl. The stirring was kept for further 1.5 hours, then the solid was separated by filtration and extracted under stirring for 30 minutes with ethyl acetate (2 l). The residual solid was removed and the mother liquors were further extracted with ethyl acetate (2×700 ml). The organic phases were washed with water, dried on sodium sulphate and concentrated to small volume to give 53.2 g of the title compound (yield: 67%).
Quantity
53.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
111.68 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopentyloxy)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentyloxy)-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Cyclopentyloxy)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Cyclopentyloxy)-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Cyclopentyloxy)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Cyclopentyloxy)-4-methoxybenzoic acid

Citations

For This Compound
10
Citations
O Bruno, C Brullo, N Arduino, S Schenone, A Ranise… - Il Farmaco, 2004 - Elsevier
… Several 3-cyclopentyloxy-4-methoxybenzaldehyde and 3-cyclopentyloxy-4-methoxybenzoic acid derivatives were synthesized and studied by us to evaluate their ability to inhibit the …
Number of citations: 17 www.sciencedirect.com
DC Cook, RH Jones, H Kabir, DJ Lythgoe… - … Process Research & …, 1998 - ACS Publications
Development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is described. The rapid identification of …
Number of citations: 24 pubs.acs.org
MJ Ashton, DC Cook, G Fenton… - Journal of medicinal …, 1994 - ACS Publications
The syntheses and biologicalactivities of a number of benzamide derivatives, designed from rolipram, which are selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), …
Number of citations: 169 pubs.acs.org
J Hu, T Pan, B An, Z Li, X Li, L Huang - European Journal of Medicinal …, 2019 - Elsevier
Considering the importance of PDE4D inhibition and the modulation of biometals in Alzheimer's disease (AD) therapeutics, we have designed, synthesized and evaluated a series of …
Number of citations: 31 www.sciencedirect.com
R Blöcher, KM Wagner, RR Gopireddy… - Journal of medicinal …, 2018 - ACS Publications
Inspired by previously discovered enhanced analgesic efficacy between soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) inhibitors, we designed, synthesized and …
Number of citations: 18 pubs.acs.org
ZZ Zhou, BC Ge, YF Chen, XD Shi, XM Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
In this study, a series of catechol-based amides (8a–n) with different amide linkers linking the catecholic moiety to the terminal phenyl ring was designed and synthesized as potent …
Number of citations: 17 www.sciencedirect.com
KM Orrling, C Jansen, XL Vu, V Balmer… - Journal of medicinal …, 2012 - ACS Publications
Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African …
Number of citations: 63 pubs.acs.org
AJ Anderson - 2003 - search.proquest.com
The overall dissertation objective was to synthesize various N-benzoyl analogs of enaminones from cyclohexane-1, 3-diones in an effort to discover novel antiasthmatic compounds. …
Number of citations: 0 search.proquest.com
K Vinaya, CV Kavitha, S Chandrappa… - Chemical Biology & …, 2011 - Wiley Online Library
To explore the anticancer effect associated with the piperidine framework, several (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives 3(a–i) were …
Number of citations: 22 onlinelibrary.wiley.com
T PROSDOCIMI - 2019 - politesi.polimi.it
… Synthesis and biological evaluation of several Rolipram-related compounds (3-cyclopentyloxy-4methoxybenzaldehyde and 3-cyclopentyloxy-4-methoxybenzoic acid derivatives)78. …
Number of citations: 0 www.politesi.polimi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.